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Compound of Interest

6-Chloro-3-nitropyridine-2-
Compound Name:
carboxylic acid

Cat. No.: B598544

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 6-Chloro-3-nitropyridine-
2-carboxylic acid, a key intermediate in the development of various pharmaceutical
compounds. The protocol outlines a two-step synthetic route commencing with the nitration of
2,6-dichloropyridine, followed by a selective cyanation and subsequent hydrolysis.

~hemical ies and

Property Value

IUPAC Name 6-Chloro-3-nitropyridine-2-carboxylic acid
Molecular Formula CsH3CIN204

Molecular Weight 202.55 g/mol

CAS Number 1204400-58-7

Appearance Expected to be a solid

Solubility Expected to be soluble in organic solvents

Experimental Protocols
Step 1: Synthesis of 2,6-dichloro-3-nitropyridine
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This initial step involves the nitration of 2,6-dichloropyridine. Several methods have been
reported for this transformation.[1][2][3] The following protocol is adapted from established
procedures.[1][3]

Materials:

2,6-Dichloropyridine

o Concentrated Sulfuric Acid (H2SOa)

e Fuming Nitric Acid (HNOs) or Potassium Nitrate (KNO3)
e |ce

» Deionized Water

e Round-bottom flask

e Stirring apparatus

e Heating mantle

e Buchner funnel and flask

Procedure:

 In a clean, dry round-bottom flask equipped with a magnetic stirrer, add concentrated sulfuric
acid.

o Cool the sulfuric acid in an ice bath and slowly add 2,6-dichloropyridine to the stirred acid.

 To this mixture, slowly add fuming nitric acid or potassium nitrate portion-wise, maintaining
the temperature below 10 °C.

 After the addition is complete, slowly warm the reaction mixture to room temperature and
then heat to 60-120 °C. The specific temperature and reaction time will depend on the
nitrating agent used. For example, one procedure suggests heating to 65 °C for 2 hours
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when using fuming nitric acid, while another using potassium nitrate indicates heating at 120
°C for 10 hours.[3] A patent suggests a reaction at 110-120 °C for 30 hours.[1]

e Monitor the reaction progress by Thin Layer Chromatography (TLC).

e Upon completion, cool the reaction mixture to room temperature and carefully pour it over
crushed ice with vigorous stirring.

o A precipitate of 2,6-dichloro-3-nitropyridine will form.

o Collect the solid product by vacuum filtration using a Buchner funnel.

o Wash the filter cake with cold deionized water until the washings are neutral.
e Dry the product under vacuum to yield 2,6-dichloro-3-nitropyridine.

Quantitative Data for Step 1 (Example):
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Molar
Reactant/

Mass (
Product

g/mol )

Amount

(9)

Moles
(mol)

Yield (%)

Purity (%)

Melting
Point (°C)

2,6-
Dichloropyr  147.99
idine

29.6

0.2

Nitric Acid
(30%)

63.01

42.0

0.2

2,6-
Dichloro-3-

_ o 192.99
nitropyridin

e

31.6

0.164

82.0

98.3

58-61

Data
adapted
from a
representat

ive patent.

[1]

Step 2: Synthesis of 6-Chloro-3-nitropyridine-2-

carboxylic acid

This step involves a two-part process: the selective cyanation of 2,6-dichloro-3-nitropyridine at

the 2-position, followed by the hydrolysis of the resulting nitrile to the carboxylic acid. The

chloro group at the 2-position is more activated towards nucleophilic substitution due to the

electron-withdrawing nitro group at the 3-position.

Part A: Synthesis of 6-Chloro-3-nitro-2-pyridinecarbonitrile

This procedure is adapted from a known method for the cyanation of 2,6-dichloro-3-

nitropyridine.[4]

Materials:
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e 2,6-Dichloro-3-nitropyridine
e Cuprous(l) Cyanide (CuCN)
e N-Methylpyrrolidone (NMP)
e Toluene

o Ethyl acetate

e Ice

» Deionized Water

» Round-bottom flask

e Stirring apparatus

e Heating mantle

e Separatory funnel
Procedure:

 In a round-bottom flask, combine 2,6-dichloro-3-nitropyridine and cuprous(l) cyanide in N-
methylpyrrolidone.

» Heat the reaction mixture to 180 °C and maintain for approximately 15 minutes.

e Monitor the reaction by TLC.

» After completion, cool the mixture to room temperature and pour it into ice water with stirring.
o Extract the aqueous layer with hot toluene and then with ethyl acetate.

o Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

* Remove the solvent under reduced pressure.
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e The crude product can be purified by trituration with ether or by column chromatography to
yield 6-chloro-3-nitro-2-pyridinecarbonitrile.[4]

Part B: Hydrolysis of 6-Chloro-3-nitro-2-pyridinecarbonitrile

This is a general procedure for the acid-catalyzed hydrolysis of a nitrile to a carboxylic acid.[5]

[6]

Materials:

6-Chloro-3-nitro-2-pyridinecarbonitrile

Dilute Hydrochloric Acid (HCI) or Sulfuric Acid (H2S0Oa)

Round-bottom flask with reflux condenser

Heating mantle

Stirring apparatus

Procedure:

Place the 6-chloro-3-nitro-2-pyridinecarbonitrile in a round-bottom flask.
e Add a dilute solution of a strong acid, such as hydrochloric acid or sulfuric acid.

o Heat the mixture under reflux with stirring. The reaction time will vary depending on the
substrate and reaction conditions.

o Monitor the reaction by TLC until the starting nitrile is consumed.

o Upon completion, cool the reaction mixture. The carboxylic acid may precipitate upon
cooling.

 If necessary, adjust the pH to induce precipitation.

e Collect the solid product by vacuum filtration.
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e Wash the product with cold water and dry under vacuum to obtain 6-chloro-3-nitropyridine-
2-carboxylic acid.

Diagrams

Step 1: Nitration Step 2: Cyanation and Hydrolysis
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Caption: Synthetic workflow for 6-Chloro-3-nitropyridine-2-carboxylic acid.

Intermediate 2: Hydrolysis Final Product:
6-Chloro-3-nitro-2-pyridinecarbonitrile 6-Chloro-3-nitropyridine-2-carboxylic acid

Starting Material: Nitration Intermediate 1: Cyanation
2,6-Dichloropyridine 2,6-Dichloro-3-nitropyridine

Click to download full resolution via product page

Caption: Logical relationship of the synthesis steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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